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Compound of Interest

Compound Name: AMPK activator 2

Cat. No.: B15618633

The designation "compound 7a" appears in a multitude of scientific publications, each referring
to a distinct chemical entity with its own unique biological activity and set of molecular targets.
This ambiguity makes a singular, comprehensive guide on the molecular targets of "compound
7a" unfeasible without further specification. The scientific literature reveals a diverse array of
molecules, each synthesized and labeled as "7a" within the context of different research
studies.

This report aims to provide clarity by highlighting the various molecular targets associated with
several distinct compounds, all identified as "compound 7a" in their respective studies. We
encourage researchers, scientists, and drug development professionals to identify the specific
chemical structure of the "compound 7a" of interest to obtain accurate and relevant information.

Below is a summary of different molecules referred to as "compound 7a" and their reported
molecular targets, illustrating the chemical diversity and the necessity for precise identification.

Diverse Molecular Targets of Various "Compound
7a" Iterations

The biological activities of different compounds designated as "7a" span a wide range of
therapeutic areas, from infectious diseases to neurodegenerative disorders and cancer.
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Antimicrobial Agents

Several studies describe different "compound 7a" structures with potent antimicrobial
properties, targeting essential bacterial enzymes.

o Targeting Bacterial DNA Synthesis and Cell Wall Formation: A difluoroboranyl-
fluoroquinolone derivative, identified as compound 7a, has been shown to target
Staphylococcus aureus gyrase, an enzyme crucial for DNA replication.[1] Another study on a
quinoline/thiazinan-4-one hybrid "7a" reported its inhibitory activity against S. aureus MurB
and topoisomerase Il DNA gyrase, both vital for bacterial survival.[2]

« Inhibition of a Key Enzyme in Vitamin K2 Biosynthesis: A bipyrazole derivative, also labeled
"compound 7a," was found to bind to S. aureus 1,4-dihydroxy-2,2-naphthoyl CoA synthase,
an enzyme involved in the menaquinone (vitamin K2) biosynthesis pathway.[3]

Anticancer Agents

The "compound 7a" designation has also been applied to novel molecules with promising
anticancer activities, targeting various mechanisms involved in tumor growth and survival.

« Inhibition of RNA Helicase DDX3: A 7-azaindole derivative, referred to as "7-AID" or
compound 7a, was designed as a potent inhibitor of the DEAD-box helicase DDX3.[4] This
protein is implicated in tumorigenesis and metastasis.[4]

e Carbonic Anhydrase IX Inhibition: An N-substituted-3-d-glucosamine derivative incorporating
a benzenesulfonamide moiety, designated as "compound 7a," was evaluated for its inhibitory
activity against human carbonic anhydrase IX (hCA 1X), a tumor-associated enzyme.[5]

» Antagonism of the Androgen Receptor: A study on 7-substituted umbelliferone derivatives
identified a "compound 7a" that acts as an antagonist of the androgen receptor (AR), a key
target in prostate cancer therapy.[6]

e Cytotoxic 7-Aza-Coumarine-3-Carboxamides: A novel 7-aza-coumarine-3-carboxamide,
synthesized and labeled as "compound 7a," demonstrated significant cytotoxicity against
cancer cell lines.[7]

Neurologically Active Compounds
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Several distinct "compound 7a" molecules have been investigated for their potential in treating
neurological and neurodegenerative diseases.

Cholinesterase Inhibition for Alzheimer's Disease: An azinylferrocene derivative, identified as
"compound 7a," exhibited anticholinesterase activity, a therapeutic strategy for Alzheimer's
disease.[8]

Monoamine Oxidase Inhibition: A tetrahydropyridine derivative, also designated "compound
7a," was found to be an inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes
implicated in the pathophysiology of depression and Parkinson's disease.[9]

GPR52 Agonism: A synthetic organic compound, referred to as "compound 7a," was reported
to be an agonist of the orphan G protein-coupled receptor GPR52, a potential target for
central nervous system disorders.[10]

Induction of Axon Regeneration: A sulfonamidoacetamide derivative, the first in a series
leading to optimized compounds, was identified as "compound 7a" in a study focused on
discovering inducers of axon regeneration.[11]

Viral Proteins and Signaling Molecules

The designation "7a" is not limited to small molecule drug candidates. It has also been used to

name proteins and signaling molecules.

SARS-CoV 7a Protein: The 7a protein of the Severe Acute Respiratory Syndrome
Coronavirus (SARS-CoV) inhibits cellular protein synthesis and activates the p38 mitogen-
activated protein kinase (MAPK) pathway.[12]

Wnt-7a Signaling: Wnt-7a is a secreted signaling protein that plays a crucial role in neuronal
development, including the modulation of the synaptic vesicle cycle and synaptic
transmission in hippocampal neurons.[13]

Coagulation Factors

In the context of hematology, "Vlla" refers to the activated form of Coagulation Factor VII.

o Factor Vlla: Recombinant Factor Vlla (rFVIlla) is a therapeutic protein used to treat bleeding

episodes in patients with hemophilia.[14][15] Its mechanism of action involves the activation
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of the extrinsic pathway of blood coagulation by activating Factor X.[15][16]

Conclusion: The Importance of Specificity

The examples above clearly demonstrate that "compound 7a" is a non-specific identifier. To
provide an in-depth technical guide with the requested data presentation, experimental
protocols, and visualizations, it is imperative to first define the precise chemical structure of the
"compound 7a" of interest. Without this specificity, any attempt to create a comprehensive
resource would be inaccurate and misleading.

We recommend that researchers seeking information on "compound 7a" refer to the specific
publication of interest to identify its chemical name or structure (e.g., IUPAC name, SMILES
string, or CAS number). With a precise molecular identifier, a targeted and accurate analysis of
its molecular targets and associated data can be performed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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